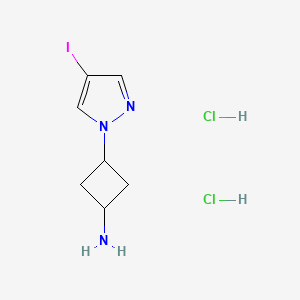![molecular formula C13H15NO2 B13454661 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of oxabicyclohexanes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The oxabicyclohexane scaffold is often used as a bioisostere for ortho-substituted phenyl rings, providing improved physicochemical properties such as enhanced water solubility and reduced lipophilicity .
Méthodes De Préparation
The synthesis of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Analyse Des Réactions Chimiques
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in diverse transformations, opening up new chemical spaces. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a valuable tool for drug development, particularly as a bioisostere for phenyl rings. The compound’s improved physicochemical properties, such as enhanced water solubility, make it suitable for various pharmaceutical applications .
Mécanisme D'action
The mechanism of action of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to mimic the geometric properties of ortho-substituted phenyl rings, thereby retaining bioactivity while improving solubility and reducing lipophilicity. This makes it a valuable tool in medicinal chemistry and agrochemistry .
Comparaison Avec Des Composés Similaires
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can be compared with other similar compounds such as 1,2-disubstituted cyclopentanes and cyclohexanes. These compounds also serve as bioisosteres for phenyl rings but may differ in their physicochemical properties and synthetic accessibility. The unique structure of this compound provides distinct advantages in terms of solubility and bioactivity .
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-12-7-13(8-12,16-9-12)11(15)14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) |
Clé InChI |
FBMNWBNFCWUGDW-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(OC2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



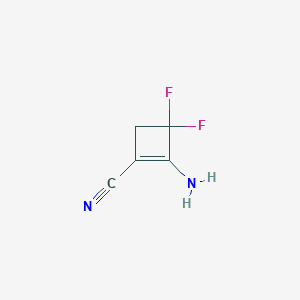
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)
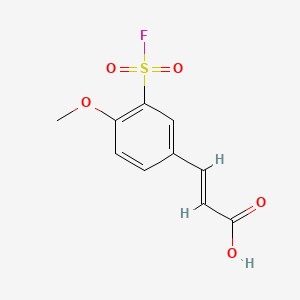
![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

![tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate](/img/structure/B13454617.png)
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)
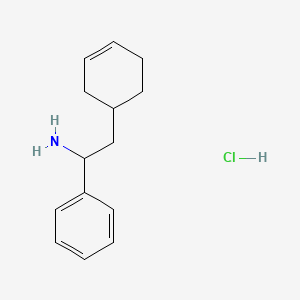
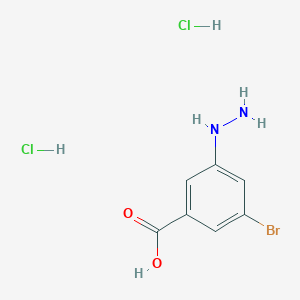
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
